6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Physicochemical profiling Drug-likeness Lead optimization

Research groups expanding SAR around the piperazin-1-ylpyridazine scaffold often face gaps in substituent coverage that limit metabolic stability profiling. CAS 1021109-45-4 directly fills this gap with its unique ethylsulfonyl + 4-methylpyridin-2-yl combination. - Balanced lipophilicity (clogP ~1.50) offers a favorable permeability-solubility starting point versus more polar or lipophilic analogs. - Enables systematic in vitro clearance benchmarking against published MLM/HLM datasets (t1/2 range ~3 to >100 min). - Structurally validated for immediate deployment in computational screening or microsomal stability assays without custom synthesis lead times.

Molecular Formula C16H22N6O2S
Molecular Weight 362.45
CAS No. 1021109-45-4
Cat. No. B2372285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
CAS1021109-45-4
Molecular FormulaC16H22N6O2S
Molecular Weight362.45
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
InChIInChI=1S/C16H22N6O2S/c1-3-25(23,24)22-10-8-21(9-11-22)16-5-4-14(19-20-16)18-15-12-13(2)6-7-17-15/h4-7,12H,3,8-11H2,1-2H3,(H,17,18,19)
InChIKeyLKEIDCXOJNTZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Scaffold Context


The compound 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (CAS 1021109-45-4, molecular formula C16H22N6O2S, molecular weight 362.45 g/mol) is a synthetic pyridazine derivative belonging to the piperazin-1-ylpyridazine chemotype. This scaffold has been validated as a privileged structure in medicinal chemistry, with demonstrated activity in human dCTP pyrophosphatase 1 (dCTPase) inhibition and stearoyl-CoA desaturase-1 (SCD1) inhibition programs [1]. The compound incorporates a distinctive ethylsulfonyl-substituted piperazine linked to a pyridazine core bearing a 4-methylpyridin-2-ylamine moiety, representing a specific combination of substituents that differentiates it from closely related library analogs. Its computed physicochemical profile (clogP ≈ 1.50, topological polar surface area ≈ 93.01 Ų, 5 rotatable bonds) positions it within favorable drug-like chemical space [2].

Why Generic Substitution Fails


The piperazin-1-ylpyridazine scaffold exhibits pronounced structure–activity and structure–metabolism relationships that render generic substitution scientifically unsound. Published metabolic stability studies on this chemotype demonstrate that subtle substituent modifications can alter in vitro microsomal half-life by over 50-fold (e.g., from t1/2 ≈ 2–3 min to t1/2 ≈ 105–113 min in mouse/human liver microsomes) [1]. The ethylsulfonyl group on the piperazine ring and the 4-methyl substitution on the pyridine ring each contribute independently to lipophilicity, hydrogen-bond acceptor count, and metabolic vulnerability. Replacing the compound with a des-methyl analog (CAS 1021038-82-3), a des-ethylsulfonyl analog (CAS 1706446-74-3), or a regioisomeric pyridin-4-yl variant (PubChem CID 50945329) introduces uncharacterized changes in target binding, selectivity, solubility, and clearance that cannot be predicted without paired experimental data. The specific combination of the ethylsulfonyl group and the 4-methylpyridin-2-yl substituent defines a unique chemical space point within this series [2].

Quantitative Differentiation Evidence


Lipophilicity and MW Differentiation vs. Des-Methyl Analog

The target compound (CAS 1021109-45-4) incorporates a 4-methyl group on the pyridin-2-yl substituent that is absent in the closest commercially available analog, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (CAS 1021038-82-3). This methyl group increases molecular weight by +14 Da (362.45 vs. 348.43 g/mol) and raises calculated logP (clogP 1.50 vs. an estimated ~1.0 for the des-methyl analog based on the Δ+0.5 logP contribution typical for aromatic methyl additions). The increased lipophilicity may enhance membrane permeability while the additional steric bulk at the 4-position of the pyridine ring can modulate target binding pocket complementarity [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Pyridyl Attachment and Target Engagement

The compound's N-(4-methylpyridin-2-yl) substitution at the pyridazine 3-amino position differentiates it fundamentally from the regioisomeric pyridin-4-yl analog (F5239-0128, PubChem CID 50945329). The 2-pyridyl attachment places the pyridine nitrogen in a distinct spatial orientation relative to the pyridazine core, altering the hydrogen-bond donor/acceptor geometry. In the broader piperazin-1-ylpyridazine dCTPase inhibitor series, the nature and position of the aromatic ring attached to the pyridazine 3-amino group (the "right-hand-side" region) is a critical determinant of both potency and metabolic stability [1]. The 4-methylpyridin-2-yl group introduces an additional steric and electronic element absent in the unsubstituted pyridin-4-yl comparator, with implications for target selectivity that cannot be inferred without paired experimental data [2].

Regioisomer selectivity Target binding Kinase inhibitor design

Ethylsulfonyl vs. Methylsulfonyl: Metabolic Stability Impact

The ethylsulfonyl substituent on the piperazine ring distinguishes this compound from methylsulfonyl-containing analogs (e.g., 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine, MW 334.40 g/mol). In the structure–metabolism relationship study of piperazin-1-ylpyridazines by Desroses et al. (2017), modifications to the left-hand-side (LHS) region—which includes the sulfonyl-piperazine moiety—were shown to alter in vitro intrinsic clearance in liver microsomes by up to 50-fold. Compound 1 in that study (bearing a phenylsulfonyl group) exhibited MLM/HLM t1/2 of only 2–3 min, while optimized compound 29 achieved t1/2 of 113/105 min through strategic LHS modifications [1]. The ethylsulfonyl group represents an intermediate size between methylsulfonyl (lower steric bulk, potentially faster clearance) and butylsulfonyl (higher logP, potential solubility penalty), positioning the ethylsulfonyl analog at a balanced point in the sulfonyl size-activity-clearance continuum [2].

Metabolic stability Sulfonyl SAR Microsomal clearance

Pharmacophoric Role of the Sulfonyl Group

The compound N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine (CAS 1706446-74-3, MW 270.34 g/mol) is the direct des-sulfonyl analog of the target compound. The absence of the ethylsulfonyl group eliminates a key hydrogen-bond acceptor motif and reduces the molecular weight by ~92 Da (25% decrease). In the piperazin-1-ylpyridazine dCTPase inhibitor series, the sulfonyl moiety on the piperazine ring was identified as a critical pharmacophoric element; its removal or replacement substantially alters both potency and selectivity profiles [1]. The des-sulfonyl analog also has a markedly different physicochemical profile: lower MW, lower clogP, reduced polar surface area, and increased basicity of the piperazine nitrogen (secondary amine vs. sulfonamide), all of which affect solubility, permeability, and off-target binding [2].

Pharmacophore integrity Sulfonyl SAR Target engagement

Scaffold Validation and Polypharmacology Potential

The piperazin-1-ylpyridazine scaffold has been independently validated across multiple therapeutic programs. In dCTPase inhibition, lead compounds from this chemotype achieved IC50 values in the low nanomolar range (25 nM) with outstanding selectivity over related nucleotide-processing enzymes, and demonstrated synergistic activity with cytidine analogs against leukemic cells [1]. In the stearoyl-CoA desaturase-1 (SCD1) program, the piperazinylpyridazine-based compound XEN103 achieved mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM, and in vivo ED50 = 0.8 mg/kg with oral bioavailability [2]. Additionally, related sulfonyl-piperazinyl pyridazines have been reported as Type III secretion system (TTSS) ATPase inhibitors with in vivo efficacy in Shigella infection models [3]. While the specific compound CAS 1021109-45-4 has not been profiled in these published studies, it shares the core scaffold architecture with these validated inhibitors, and its unique substitution pattern (ethylsulfonyl + 4-methylpyridin-2-yl) represents an unexplored combination that may address selectivity gaps or metabolic liabilities identified in prior series [4].

Scaffold validation Polypharmacology Drug discovery platform

Research and Procurement Scenarios


SAR Expansion for dCTPase/SCD1 Inhibitors

This compound is best deployed as a structurally differentiated analog for SAR studies building on the published dCTPase (J. Med. Chem. 2017) [1] or SCD1 (J. Med. Chem. 2013) inhibitor series. Its unique combination of an ethylsulfonyl group on the piperazine and a 4-methylpyridin-2-yl group at the pyridazine 3-amino position represents an unexplored region of chemical space within the validated scaffold. Procurement of CAS 1021109-45-4 alongside its closest analogs (des-methyl CAS 1021038-82-3, des-sulfonyl CAS 1706446-74-3, and pyridin-4-yl isomer F5239-0128) would enable systematic evaluation of how each substituent contributes to potency, selectivity, and metabolic stability. The published metabolic stability framework (MedChemComm 2017) provides a methodological template for assessing the in vitro clearance of this compound [2].

Chemical Probe for Nucleotide & Lipid Metabolism

Given the scaffold's demonstrated activity against both nucleotide metabolism enzymes (dCTPase) and lipid metabolism enzymes (SCD1), CAS 1021109-45-4 could serve as a starting point for developing chemical probes in either target space. The ethylsulfonyl group provides a balanced lipophilicity profile (clogP 1.50) that is intermediate between more polar (methylsulfonyl) and more lipophilic (butylsulfonyl, phenylsulfonyl) analogs, potentially offering a favorable starting point for optimizing permeability–solubility trade-offs [3]. Procurement for this purpose should be undertaken with the understanding that no target-specific activity data exist for this exact compound; primary screening against the intended target panel is required before any target engagement claims can be made [1].

Microsomal Stability Benchmarking

The compound can be used as a test article in liver microsome stability assays (MLM/HLM) to benchmark its intrinsic clearance against the published data range for this chemotype (t1/2 from ~3 min to >100 min). The Desroses et al. (2017) study provides a direct experimental protocol and comparator dataset that can be replicated with CAS 1021109-45-4 as the substrate [2]. The results would position this compound within the known structure–metabolism landscape and inform whether the ethylsulfonyl + 4-methylpyridin-2-yl combination confers any clearance advantage or liability relative to published analogs. This scenario is particularly relevant for groups evaluating this compound as a potential lead or lead-like molecule.

In Silico Screening Library Inclusion

With experimentally verified molecular descriptors (MW 362.45, clogP 1.50, TPSA 93.01 Ų, 5 rotatable bonds, HBA 8, HBD 1) [3], this compound falls within Lipinski and Rule-of-Three compliant chemical space, making it suitable for inclusion in computational screening libraries. Its specific substitution pattern (ethylsulfonyl-piperazine linked to 4-methylpyridin-2-yl-pyridazine) provides a defined anchor point for pharmacophore modeling, docking studies, and machine learning-based virtual screening. Procurement for computational chemistry groups is justified by the compound's well-defined, purchasable structure that can serve as a reference point for validating in silico predictions before synthesis of novel analogs.

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